7-Formylnaphthalene-1-carbonitrile

Descripción general

Descripción

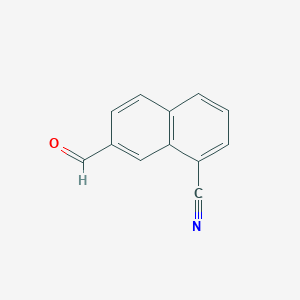

7-Formylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C12H7NO. It is characterized by a naphthalene ring substituted with a formyl group at the 7th position and a cyano group at the 1st position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Formylnaphthalene-1-carbonitrile typically involves the cyanation of aryl bromides. One method involves the use of potassium hexacyanoferrate(II) trihydrate (K4[Fe(CN)6]·3H2O) and sodium carbonate (Na2CO3) in the presence of a palladium catalyst (Pd(OAc)2) in N,N-dimethylacetamide (DMA) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 7-Formylnaphthalene-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The cyano group can be reduced to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: 7-Formylnaphthalene-1-carboxylic acid.

Reduction: 7-Formylnaphthalene-1-amine.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Formylnaphthalene-1-carbonitrile (CAS Number: 17558-50-0) is an organic compound with notable applications in various fields, particularly in medicinal chemistry and materials science. This article explores its scientific research applications, supported by case studies and data tables that illustrate its utility and effectiveness.

Chemical Properties and Structure

This compound features a naphthalene backbone with a formyl group (-CHO) and a cyano group (-CN) attached to the first position. Its molecular formula is and it has a molecular weight of 169.18 g/mol. The compound's structure contributes to its reactivity and potential applications in organic synthesis and pharmaceuticals.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells, particularly in breast cancer models. The mechanism involves the induction of apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound against various bacterial strains. In vitro studies have shown that this compound possesses inhibitory effects on Gram-positive bacteria, suggesting potential for use in developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have provided insights into how modifications to its structure can enhance biological activity. For instance, substituents at different positions on the naphthalene ring have been explored to optimize potency and selectivity against specific cancer cell lines .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, this compound has been investigated for use in OLEDs. The compound's ability to emit light when subjected to electrical stimulation makes it suitable for applications in display technologies. Research has focused on synthesizing polymers incorporating this compound to improve the efficiency and stability of OLED devices .

Photovoltaic Cells

The compound's photophysical properties also lend themselves to applications in photovoltaic cells. Studies have shown that incorporating this compound into organic solar cells can enhance light absorption and improve overall energy conversion efficiency .

Case Study 1: Anticancer Activity Evaluation

A comprehensive evaluation was conducted on the anticancer effects of this compound derivatives against MCF-7 breast cancer cells. The study utilized various concentrations of the compound, revealing a dose-dependent inhibition of cell viability, with IC50 values indicating significant potential for therapeutic use.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, different concentrations of this compound were tested against Staphylococcus aureus. The results indicated effective inhibition at lower concentrations compared to standard antibiotics.

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 20 |

| 50 | 30 |

Mecanismo De Acción

The mechanism of action of 7-Formylnaphthalene-1-carbonitrile is primarily related to its ability to undergo various chemical transformations. The formyl and cyano groups are reactive sites that can interact with different molecular targets, leading to the formation of new compounds with distinct properties. The exact molecular pathways and targets depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

1-Naphthalenecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical transformations.

7-Formylnaphthalene: Lacks the cyano group, limiting its applications in nucleophilic substitution reactions.

Uniqueness: 7-Formylnaphthalene-1-carbonitrile is unique due to the presence of both formyl and cyano groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .

Actividad Biológica

7-Formylnaphthalene-1-carbonitrile (C₁₂H₇NO) is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound is characterized by a naphthalene ring substituted with a formyl group and a cyano group. Its molecular structure can be represented as follows:

The presence of the formyl and cyano groups is significant for its biological activity, influencing both its pharmacokinetics and pharmacodynamics.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in certain cancer cell lines, notably breast cancer (MDA-MB-231) cells .

- Anti-inflammatory Properties : Naphthalene derivatives, including this compound, have been used in topical and systemic anti-inflammatory treatments. Their mechanism often involves the modulation of inflammatory pathways .

The mechanisms by which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar to other naphthalene derivatives, it may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell mitosis .

- Caspase Activation : The compound has been associated with increased caspase-3 activity, leading to enhanced apoptosis in cancer cells. This suggests that it may activate intrinsic apoptotic pathways .

In Vitro Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.0 | Induces apoptosis |

| HepG2 | 10.0 | Moderate cytotoxicity |

| LLC-PK1 (normal) | >20 | Low cytotoxicity |

These findings indicate that this compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to key targets involved in cancer progression. The binding affinity was assessed using the ΔG value, indicating a strong interaction with the colchicine-binding site:

This high binding affinity supports its potential as an anticancer agent by inhibiting tubulin polymerization .

Propiedades

IUPAC Name |

7-formylnaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWBJHLTJYJGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569776 | |

| Record name | 7-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162150-57-4 | |

| Record name | 7-Formylnaphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.